Product packaging for Cimetidine EP Impurity F(Cat. No.:CAS No. 55272-86-1)

Cimetidine EP Impurity F

Cat. No.: B601827
CAS No.: 55272-86-1
M. Wt: 392.55
Attention: For research use only. Not for human or veterinary use.
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Description

Cimetidine EP Impurity F (CAS 55272-86-1), also known as Cimetidine Bis Impurity, is a recognized process-related impurity and degradation product of the active pharmaceutical ingredient (API) Cimetidine . Cimetidine is a histamine H2-receptor antagonist used to treat conditions like peptic ulcers and gastroesophageal reflux disease (GERD) . The control and identification of such impurities are critical in pharmaceutical development to ensure the safety, efficacy, and quality of the final drug substance . The chemical name for this impurity is 2-Cyano-1,3-bis[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine, and it has a molecular formula of C16H24N8S2 and a molecular weight of 392.55 g/mol . It is a symmetrical dimeric compound that can form as a byproduct during the synthesis of Cimetidine, often due to stoichiometric imbalances or specific reaction conditions . Furthermore, it can also manifest as a degradation product through oxidative pathways when the parent drug is exposed to reactive oxygen species . This impurity is listed in the European Pharmacopoeia (EP) and is supplied with a comprehensive Certificate of Analysis (CoA) to support its use in regulatory filings such as Abbreviated New Drug Applications (ANDA) . The provided characterization data, which can include 1H NMR, 13C NMR, mass spectrometry, and HPLC analysis, ensure full traceability and compliance with pharmacopoeial specifications and ICH guidelines . As a high-purity chemical reference standard, this compound is essential for analytical method development, method validation, and routine quality control in pharmaceutical laboratories . It enables researchers to accurately identify, quantify, and monitor this specific impurity to maintain strict control over the manufacturing process and the stability of the drug product . This product is intended for research use only and is not approved for human consumption.

Properties

CAS No.

55272-86-1

Molecular Formula

C16H24N8S2

Molecular Weight

392.55

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Formation Pathways and Genesis of Cimetidine Ep Impurity F

Impurity F as a Byproduct of Cimetidine (B194882) Synthesis

The formation of Cimetidine EP Impurity F is a well-documented event during the manufacturing process of cimetidine. In chemical synthesis, achieving 100% selectivity is often challenging, leading to the generation of side-products through competing reaction pathways.

This compound is chemically identified as 2-Cyano-1,3-bis[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine. synzeal.comchemicea.comcymitquimica.comveeprho.combiosynth.comallmpus.com Its structure is that of a symmetrical dimer, which strongly points to its formation via a dimerization side-reaction during synthesis.

The synthesis of cimetidine generally involves the reaction between key intermediates. scribd.com A primary mechanism for the formation of Impurity F involves a deviation from the intended 1:1 molecular reaction. One plausible pathway is the reaction of a single molecule of a central cyanoguanidine intermediate with two molecules of an imidazole-containing intermediate. This can be triggered by issues such as imprecise stoichiometric control of reactants or the existence of localized concentration imbalances within the reaction vessel.

Furthermore, research into cimetidine synthesis has identified other dimeric impurities, such as 2,5-bis[(N'-cyano-N"-methyl)guanidinoethylthiomethyl]-4-methylimidazole and 1,8-bis[(N'-cyano-N"-methyl)guanidino]-3,6-dithiaoctane. researchgate.netnih.gov Although these are distinct from Impurity F, their presence confirms that dimerization is a recurring type of side-reaction in the cimetidine synthesis process. researchgate.netnih.gov

The propensity for dimerization and the subsequent formation of Impurity F are highly dependent on the specific conditions maintained during the synthesis process. Several critical reaction parameters can influence the rate and extent of its formation.

Table 1: Influence of Reaction Parameters on Impurity F Synthesis

Parameter Influence on Impurity F Formation
pH The pH of the reaction medium is a critical factor that can alter the reactivity of intermediates and favor side-reactions leading to dimerization.
Temperature Elevated temperatures can increase reaction rates, but may also disproportionately accelerate the rate of side-reactions, including the formation of Impurity F.
Solvent System The choice of solvent can affect the solubility and stability of reactants and intermediates, thereby influencing the course of the reaction and potentially promoting the formation of impurities.

| Stoichiometry | Inaccurate control over the molar ratios of reactants is a direct cause of byproduct formation, including the dimerization that leads to Impurity F. |

Impurity F as a Degradation Product of Cimetidine

Beyond its origin as a synthesis byproduct, this compound can also be formed through the chemical degradation of cimetidine after it has been manufactured. This process involves the transformation of two cimetidine molecules into one molecule of the dimeric impurity.

The degradation of cimetidine into Impurity F is primarily driven by oxidative processes. cabidigitallibrary.org The thioether group within the cimetidine structure is susceptible to oxidation, which can initiate pathways leading to dimerization. cabidigitallibrary.org

Key degradation pathways include:

Reaction with Reactive Oxygen Species (ROS): Studies have shown that cimetidine reacts with highly reactive oxygen species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov These species can initiate the reactions that result in the formation of dimeric structures like Impurity F.

Photo-oxidation: While cimetidine is reported to be resistant to direct photolysis (degradation by light alone), it is susceptible to photo-oxidation. nih.gov This process is mediated by singlet oxygen in aqueous environments and can serve as a pathway for the formation of degradation products. nih.gov

Oxidative Cleavage: Degradation studies of cimetidine have also identified oxidative cleavage as a transformation pathway, which could contribute to the formation of reactive intermediates that subsequently dimerize. cabidigitallibrary.org

The stability of cimetidine and its rate of degradation to form Impurity F are influenced by several environmental and chemical factors. scirp.orgpharmaguideline.comnih.gov

Table 2: Factors Influencing Cimetidine Degradation to Impurity F

Factor Influence on Impurity F Formation
Oxidizing Agents The presence of oxidizing agents, including atmospheric oxygen and peroxides, is a primary driver for the degradation of cimetidine and subsequent dimerization.
Light Exposure Exposure to light, particularly in the presence of photosensitizers that generate singlet oxygen, can accelerate the degradation of cimetidine through photo-oxidation pathways. nih.gov
Temperature As with most chemical reactions, elevated temperatures increase the rate of cimetidine degradation, accelerating the formation of Impurity F. pharmaguideline.comnih.gov

| pH | The pH of the environment can affect the stability of cimetidine. The rate of its reaction with singlet oxygen, a key degradation pathway, is known to be pH-dependent. nih.gov |

Isolation and Structural Elucidation of Cimetidine Ep Impurity F

Strategies for Impurity F Isolation from Cimetidine (B194882) Matrix

The initial and crucial step in characterizing an impurity is its isolation from the bulk drug substance in a pure form. asianpubs.org Given the structural similarity between Cimetidine and its impurities, chromatographic techniques are indispensable.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for isolating impurities from pharmaceutical matrices. slideshare.net This method is particularly effective for separating compounds with close structural similarities, such as Cimetidine and Impurity F. asianpubs.orgdrugfuture.com

The process typically involves the following steps:

Method Development: An analytical HPLC method is first developed to achieve optimal separation between Cimetidine and Impurity F. drugfuture.comresearchgate.net The European Pharmacopoeia (EP) monograph for Cimetidine specifies a liquid chromatography method where Impurity F has a relative retention time of about 4.6 with respect to Cimetidine. drugfuture.com

Enrichment: Samples of Cimetidine containing a higher concentration of Impurity F are often prepared or selected to improve the efficiency of the isolation process. asianpubs.org

Scaling Up to Preparative HPLC: The optimized analytical method is then scaled up to a preparative scale. This involves using a column with a larger diameter and higher loading capacity. asianpubs.org A common stationary phase for this separation is end-capped octadecylsilyl silica (B1680970) gel. drugfuture.com

Fraction Collection and Purification: The eluent from the preparative HPLC is monitored, and the fraction containing the isolated Impurity F is collected. asianpubs.orgpharmtech.com The collected fraction, which is typically in a solvent mixture, is then concentrated under vacuum to remove the solvents. asianpubs.org The final step often involves lyophilization (freeze-drying) to obtain the pure impurity as a solid. asianpubs.org The purity of the isolated compound is then confirmed using analytical HPLC. asianpubs.org

Advanced Spectroscopic Techniques for Structural Characterization

Once Cimetidine EP Impurity F is isolated, a combination of advanced spectroscopic techniques is employed to unequivocally determine its chemical structure. uantwerpen.bewdh.ac.id

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. acs.orgresearchgate.net

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Impurity F, the ¹H NMR spectrum would be expected to show signals corresponding to the methyl group on the imidazole (B134444) ring, the methylene (B1212753) protons of the ethyl chains, the methylene protons adjacent to the sulfur atoms, and the protons of the imidazole ring.

¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of different types of carbon atoms in the molecule. Key signals for Impurity F would include those for the cyano group, the guanidine (B92328) carbon, and the various carbons of the imidazole rings and the ethyl side chains. acs.org

2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) helps identify protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) establishes longer-range correlations between protons and carbons (two or three bonds away), which is vital for connecting different fragments of the molecule.

A comprehensive analysis of these NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the two substituted ethylguanidine moieties. allmpus.com

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound and for obtaining fragmentation information that aids in structural elucidation. uantwerpen.beklivon.com

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for polar molecules like Impurity F, allowing for the determination of the molecular weight with minimal fragmentation. The molecular formula of this compound is C₁₆H₂₄N₈S₂, corresponding to a molecular weight of 392.55 g/mol . allmpus.comsimsonpharma.comsimsonpharma.comcymitquimica.compharmaffiliates.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. uantwerpen.be This is a critical step in confirming the molecular formula and distinguishing between compounds with the same nominal mass but different elemental compositions.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. chromatographyonline.com After separation by LC, the parent ion of Impurity F is selected and fragmented. The resulting fragmentation pattern provides valuable structural information, helping to confirm the identity of the different components of the molecule, such as the imidazole ring and the guanidine core. chromatographyonline.comresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. chemicalbook.com

Expected IR Absorption Bands for this compound:

Functional Group Approximate Wavenumber (cm⁻¹)
N-H stretching (imidazole) 3100-3500
C-H stretching (alkyl) 2850-3000
C≡N stretching (cyano) 2210-2260
C=N stretching (guanidine, imidazole) 1550-1650

The presence of a distinct band for the cyano group (C≡N) is a particularly important diagnostic feature for Impurity F.

The ultimate confirmation of the structure of an isolated impurity is achieved by comparing its analytical data with that of an independently synthesized reference material. veeprho.com A reference standard for this compound is synthesized through a known chemical route. simsonpharma.comsimsonpharma.com The isolated impurity and the synthesized standard are then analyzed under identical conditions using the spectroscopic and chromatographic techniques described above (HPLC, NMR, MS, and IR). allmpus.com Co-elution in HPLC and identical spectra from all spectroscopic methods provide conclusive evidence for the structural identity of the isolated impurity. drugfuture.comacs.org

Analytical Methodologies for Detection and Quantification of Cimetidine Ep Impurity F

Chromatographic Separation Techniquescymitquimica.comnih.govcleanchemlab.com

Chromatographic methods are central to the separation and analysis of cimetidine (B194882) and its impurities. These techniques offer the necessary resolution to distinguish between the active pharmaceutical ingredient (API) and structurally similar impurities like Impurity F.

High-Performance Liquid Chromatography (HPLC) Method Developmentcymitquimica.comnih.gov

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Cimetidine and its impurities. Method development for Cimetidine EP Impurity F often involves reversed-phase chromatography. An improved HPLC method for cimetidine and its major metabolite, cimetidine sulfoxide (B87167), utilized a mobile phase consisting of a methanol-ammonium phosphate (B84403) mixture (20:80). nih.gov This approach successfully avoided the use of the more hazardous solvent, acetonitrile. nih.gov The development of such methods is crucial for routine quality control, enabling the separation of the main compound from its related substances, including Impurity F. The goal is to achieve adequate resolution between cimetidine, Impurity F, and other potential impurities. Certified reference materials for Cimetidine Impurity F are available and suitable for applications in quality control and method development. sigmaaldrich.com

Application of Liquid Chromatography-Mass Spectrometry (LC-MS)cleanchemlab.comsimsonpharma.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and quantification of pharmaceutical impurities. For cimetidine and its impurities, LC-MS provides high sensitivity and specificity. The technique is particularly valuable for identifying unknown impurities and confirming the structure of known ones like Impurity F. In the analysis of a cimetidine tablet, LC-MS was used to process the total ion current (TIC) chromatogram, which is often dominated by the main component. waters.com This allows for the detection of minor components that might otherwise be obscured. waters.com For instance, an impurity with a mass-to-charge ratio (m/z) of 423 [M+H]+ was identified, corresponding to a known impurity of cimetidine. waters.com The use of LC-MS is integral throughout the drug development process for impurity profiling. lcms.cz

Sulfur-Specific Detection using LC-ICP-MSnih.gov

Given that Cimetidine and Impurity F are sulfur-containing compounds, sulfur-specific detection methods offer a unique advantage. cymitquimica.com Liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) provides exceptional selectivity for sulfur-containing molecules. nih.govcapes.gov.br This technique has been successfully applied to detect sulfur-containing impurities in cimetidine drug substances at levels well below the 0.1% mass fraction. nih.govcapes.gov.br The limit of detection for cimetidine in solution by sector field ICP-MS was found to be approximately 4-20 ng/g. nih.gov This high sensitivity makes LC-ICP-MS a valuable tool for trace impurity analysis.

Thin-Layer Chromatography (TLC) Approachescymitquimica.com

Thin-Layer Chromatography (TLC) offers a simpler, cost-effective, and rapid method for the separation and identification of impurities. uad.ac.id While often used for qualitative screening, modern high-performance TLC (HPTLC) can provide quantitative data. uad.ac.id For this compound, TLC can be employed as a limit test to ensure that its level in the drug substance is below the specified threshold. cymitquimica.com The technique's versatility and minimal sample preparation requirements make it a useful tool in pharmaceutical analysis. uad.ac.id

Method Validation for Impurity F Analysisnih.govsynzeal.comchromatographyonline.comsps.nhs.uk

Validation of analytical methods is a regulatory requirement to ensure that the chosen method is fit for its intended purpose. For the analysis of this compound, method validation demonstrates that the analytical procedure is reliable, reproducible, and accurate.

Specificity and Selectivity Assessmentchromatographyonline.comsps.nhs.uk

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of this compound, the analytical method must be able to distinguish Impurity F from cimetidine and other related impurities (A, B, C, D, G, H, I, J, etc.). cleanchemlab.comaxios-research.com This is typically demonstrated by spiking the drug substance with known amounts of Impurity F and other related substances to show that they are well-separated chromatographically. The selectivity of LC-MS methods is further enhanced by the mass analyzer, which can differentiate compounds based on their mass-to-charge ratios. chromatographyonline.com For instance, in LC-MS/MS analysis of cimetidine, a specific transition of m/z 252.8 to 95.1 was monitored to ensure selectivity. chromatographyonline.com The validation process must confirm that there is no interference from other compounds at the retention time and/or m/z of this compound.

Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The validation of an analytical method for this compound fundamentally relies on establishing its performance characteristics, including linearity, range, LOD, and LOQ. These parameters ensure that the method can produce results that are directly proportional to the concentration of the impurity within a specific interval.

Linearity demonstrates the ability of the analytical method to elicit test results that are directly proportional to the concentration of this compound in the sample. wjarr.com This is typically determined by analyzing a minimum of five to six standard solutions at different concentrations. ajrconline.org The relationship between concentration and the analytical signal (e.g., peak area in chromatography) is evaluated using linear regression. A high correlation coefficient (R²), typically greater than 0.99, is indicative of a strong linear relationship. researchgate.net

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.205105
0.5012850
1.0025500
1.5038150
2.0051200
Regression Equation y = 25585x - 15
Correlation Coefficient (R²) 0.9998

The Range of the analytical method is the interval between the upper and lower concentration levels of this compound for which the method has demonstrated suitable accuracy, precision, and linearity. europa.eu For impurity quantification, the range is generally established from the limit of quantification (LOQ) to 120% of the impurity's specification limit. ajrconline.org

The Limit of Detection (LOD) represents the lowest concentration of this compound that can be detected by the analytical method, though not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy. sepscience.com These values are crucial for analyzing trace-level impurities. They are often estimated based on the signal-to-noise ratio (S/N) of the analytical response, where a ratio of 3:1 is common for LOD and 10:1 for LOQ. wjarr.com Alternatively, they can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve. sepscience.com

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Table 2: LOD and LOQ for this compound

ParameterMethodResult (µg/mL)
LOD Signal-to-Noise Ratio0.05
Based on Calibration Curve0.06
LOQ Signal-to-Noise Ratio0.15
Based on Calibration Curve0.18

Accuracy, Precision, Robustness, and Ruggedness

Accuracy refers to the closeness of the test results obtained by the method to the true value. ajrconline.org For impurity analysis, accuracy is typically assessed by performing recovery studies. This involves spiking the drug product matrix with known amounts of this compound at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The percentage of the impurity that is recovered by the method is then calculated. For impurities, the acceptance criteria for recovery are often between 80% and 120%. researchgate.net

Table 3: Accuracy (Recovery) of this compound

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
LOQ0.180.1794.4
100%1.000.9898.0
150%1.501.54102.7

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.
  • Intermediate Precision: Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. chromatographyonline.com
  • Table 4: Precision Data for this compound

    Precision LevelNumber of Samples (n)Mean Concentration (µg/mL)% RSD
    Repeatability61.011.2%
    Intermediate Precision (Day 1 vs. Day 2)121.031.8%

    Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.com This provides an indication of its reliability during normal usage. For an HPLC method, robustness would be tested by slightly altering parameters such as the pH of the mobile phase, column temperature, and flow rate. The method is considered robust if the results remain within acceptable criteria during these variations.

    Ruggedness was a term previously used to describe the reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, or instruments. chromatographyonline.com Under current ICH guidelines, this concept is largely covered within intermediate precision. chromatographyonline.com

    Impurity Profiling and Stability-Indicating Methods

    Impurity profiling is the process of identifying and quantifying the impurities present in a new drug substance. ijcrt.org According to ICH guidelines, impurities present at a level of 0.10% or more should be identified and characterized. ijcrt.org this compound is a specified impurity that must be monitored as part of the quality control process for Cimetidine.

    A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. researchgate.net A key attribute of a SIM is specificity, which is the ability to measure the analyte of interest in the presence of components that may be expected to be present, including impurities and degradation products. chromatographyonline.com

    To develop a SIM for Cimetidine, the drug substance is subjected to forced degradation (stress testing) under various conditions, including acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis. An analytical technique, most commonly reverse-phase HPLC, is then used to separate the Cimetidine peak from all potential degradation products and other impurities like Impurity F. ijcrt.org The method's ability to achieve this separation proves its stability-indicating nature. Mass balance studies, which aim to account for the total drug content after degradation, are often performed to support the method's validity. researchgate.net

    Table 5: Example of Forced Degradation Study Results for Cimetidine

    Stress Condition% Degradation of CimetidinePeak Purity of Cimetidine% this compound Detected
    Acid (0.1N HCl, 60°C, 8h)12.5Pass< LOQ
    Base (0.1N NaOH, 60°C, 4h)8.2Pass< LOQ
    Oxidation (3% H₂O₂, RT, 24h)15.1Pass0.12%
    Thermal (80°C, 48h)4.5Pass< LOQ
    Photolytic (UV Light, 72h)2.1Pass< LOQ

    The results of such studies demonstrate the method's capability to separate degradants from the main compound and quantify known impurities under various stress conditions, confirming it is suitable for stability testing.

    Pharmacopoeial and Regulatory Standards for Cimetidine Ep Impurity F

    European Pharmacopoeia (EP) Monographs and Requirements for Cimetidine (B194882) Impurities

    The European Pharmacopoeia (EP) provides detailed monographs for active pharmaceutical ingredients (APIs), including Cimetidine. These monographs outline the quality standards, tests, and acceptance criteria for the API and its impurities. For Cimetidine, the EP specifies a list of impurities that must be controlled, which includes Impurity F. drugfuture.com

    The EP monograph for Cimetidine details a liquid chromatography method for the determination of related substances. drugfuture.com This method is designed to separate Cimetidine from its potential impurities, including Impurity F. The monograph specifies the relative retention time for Impurity F, which is approximately 4.6 with reference to Cimetidine, ensuring its proper identification during analysis. drugfuture.com To facilitate system suitability testing and peak identification, the EP provides a "Cimetidine for peak identification CRS (containing impurity F)" reference standard. drugfuture.com

    The monograph also sets limits for specified impurities. While the exact limit for Impurity F is not individually stated in the general monograph text, it is controlled under the umbrella of specified impurities. drugfuture.com The monograph for "Substances for Pharmaceutical Use" provides a framework for how impurity tests are to be handled, including thresholds and acceptance criteria. europa.eu This general monograph, in conjunction with the specific Cimetidine monograph, ensures that all potential impurities are adequately controlled. europa.eu

    International Conference on Harmonisation (ICH) Guidelines (Q3A) on Impurity Control

    The International Conference on Harmonisation (ICH) has developed guidelines to provide a unified standard for the European Union, Japan, and the United States. The ICH Q3A(R2) guideline specifically addresses the control of impurities in new drug substances produced by chemical synthesis. gmp-compliance.orgeuropa.eu This guideline is crucial for the pharmaceutical industry as it outlines the chemistry and safety aspects of impurities. europa.eu

    ICH Q3A(R2) establishes thresholds for reporting, identifying, and qualifying impurities. slideshare.net These thresholds are based on the maximum daily dose of the drug substance. youtube.com

    Threshold Maximum Daily Dose ≤ 2g/day Maximum Daily Dose > 2g/day
    Reporting Threshold 0.05%0.03%
    Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)0.05%
    Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)0.05%

    Table 1: ICH Q3A(R2) Impurity Thresholds. slideshare.netyoutube.com

    Organic impurities, such as Cimetidine EP Impurity F, can arise from the manufacturing process, including starting materials, by-products, intermediates, and degradation products. jpionline.org The ICH Q3A guideline mandates that any impurity present at a level of 0.1% or higher should be identified. jpionline.org The guideline also provides a decision tree to guide the evaluation and control of impurities when they exceed the established thresholds. slideshare.net

    Role of this compound as a Reference Standard in Pharmaceutical Quality Control

    Reference standards are essential tools in pharmaceutical quality control, providing a basis for the identification and quantification of substances. This compound is available as a certified reference material (CRM) or pharmaceutical secondary standard. sigmaaldrich.com These standards are produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com

    The primary role of the this compound reference standard is in the development and validation of analytical methods. sigmaaldrich.com It is used to:

    Confirm the identity of the impurity peak in a chromatogram by comparing its retention time with that of the known reference standard. drugfuture.com

    Quantify the amount of the impurity present in a sample of the Cimetidine drug substance.

    Validate the analytical method by assessing parameters such as specificity, linearity, accuracy, and precision for the determination of the impurity. gmpinsiders.comich.org

    The availability of a well-characterized reference standard for this compound ensures the reliability and accuracy of quality control testing, which is crucial for the release of the final drug product. americanpharmaceuticalreview.com

    Compliance with Regulatory Authorities for Analytical Method Development and Filings

    The development and validation of analytical methods for controlling impurities are subject to strict regulatory scrutiny. Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that all analytical methods be scientifically sound and fully validated in accordance with established guidelines, primarily the ICH Q2(R1) guideline on the validation of analytical procedures. labmanager.comintertek.chvicihealthsciences.com

    For a new drug application (NDA) or an abbreviated new drug application (ANDA), the submitted documentation must include a comprehensive description of the analytical methods used to control impurities, along with the validation data. dsinpharmatics.comveeprho.com This includes demonstrating the method's specificity, which is its ability to distinguish the active ingredient from its impurities and degradation products. upm-inc.comneutronco.com

    The validation report should include data for key parameters:

    Validation Parameter Description
    Accuracy The closeness of test results to the true value. upm-inc.com
    Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. upm-inc.com
    Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. upm-inc.com
    Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. upm-inc.com
    Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. upm-inc.com
    Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. labmanager.com
    Range The interval between the upper and lower concentration of analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

    Table 2: Key Analytical Method Validation Parameters. ich.orglabmanager.comupm-inc.com

    Failure to comply with these regulatory requirements can result in delays in drug approval or other regulatory actions. upm-inc.comneutronco.com Therefore, robust analytical method development and validation are critical for ensuring that Cimetidine and its impurities, including Impurity F, meet the required quality standards throughout the product's lifecycle. dsinpharmatics.com

    Advanced Research Perspectives and Methodological Innovations in Impurity F Analysis

    Application of Chemometrics in Impurity Profiling and Degradation Kinetics Studies

    Chemometrics, the application of mathematical and statistical tools to chemical data, offers powerful solutions for handling the complex datasets generated during impurity profiling and degradation studies. nih.gov These tools are instrumental in extracting meaningful information from complex mixtures where the spectral or chromatographic signals of the active pharmaceutical ingredient (API) and its various impurities, including Impurity F, may overlap. researchgate.net

    Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. nih.gov In the context of Cimetidine (B194882), which can degrade under conditions of heat, oxidation, or photolysis, chemometric methods can be applied to analyze the resulting complex mixtures. acs.orgnih.gov Techniques like Multivariate Curve Resolution with Alternating Least Squares (MCR-ALS) are particularly useful. MCR-ALS can deconvolve data from spectroscopic (e.g., FTIR, UV-Vis) or chromatographic analyses to resolve the individual contributions of each component in the evolving mixture, including the parent Cimetidine, Impurity F, and other related substances. nih.govconicet.gov.ar

    A study on the thermally induced solid-state transformation of Cimetidine employed a multi-spectroscopic approach combined with MCR-ALS to investigate the process kinetics. nih.gov This research established that the degradation of the drug followed first-order kinetics. nih.gov By applying such chemometric models, researchers can determine the rate of formation for impurities like Impurity F under specific stress conditions. This information is critical for establishing stable formulation strategies and appropriate shelf-life specifications.

    The table below illustrates how chemometric tools can be applied in the study of Cimetidine and its impurities.

    Chemometric ToolApplication in Impurity AnalysisResearch Finding Example (Cimetidine)Reference
    Multivariate Curve Resolution - Alternating Least Squares (MCR-ALS) Deconvolution of overlapping spectral or chromatographic data from evolving mixtures. Determination of the concentration profiles and pure spectra of individual components (API, impurities).Used to analyze data from thermal degradation studies of Cimetidine, uncovering the temperature-dependent evolution of three distinct species and revealing that they coexisted only in pairs. nih.govconicet.gov.ar
    Principal Component Analysis (PCA) Exploratory data analysis to identify patterns and groupings in multi-sample data, useful for comparing impurity profiles across different batches or storage conditions.Can be used to differentiate between various polymorphic forms of Cimetidine based on their FTIR spectra, which is crucial as polymorphic conversions can be a source of impurities. conicet.gov.ar
    Partial Least Squares (PLS) Regression Quantitative analysis of a specific impurity in the presence of other components by building a predictive model from calibration data.Can be used for the simultaneous kinetic spectrophotometric determination of multiple analytes in a mixture by correlating kinetic data with concentrations. science.gov

    Emerging Analytical Technologies for Trace Impurity Analysis

    The detection and quantification of trace-level impurities are paramount for ensuring drug safety. Regulatory guidelines require the identification and characterization of any impurity present above a certain threshold. For Cimetidine EP Impurity F, which may be present at very low concentrations, highly sensitive and selective analytical technologies are required. biomedres.uswdh.ac.id

    While High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method, its sensitivity may be insufficient for trace analysis. researchgate.netresearchgate.net The trend is toward hyphenated techniques, which couple the powerful separation capabilities of chromatography with the high sensitivity and specificity of mass spectrometry (MS). biomedres.us

    Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective analytical method for characterizing drug impurities. biomedres.us Specifically, techniques like LC-High Resolution Mass Spectrometry (LC-HRMS) provide accurate mass measurements, enabling the confident identification of unknown impurities and the confirmation of known ones like Impurity F based on their elemental composition. One study highlighted the use of liquid chromatography coupled with electrospray mass spectrometry (ESI-MS) for the sulfur-specific detection of impurities in Cimetidine, a feature directly relevant to Impurity F which contains two sulfur atoms. researchgate.netveeprho.com

    The table below summarizes emerging and advanced analytical techniques applicable to the analysis of this compound.

    Analytical TechnologyPrinciple & AdvantageApplication to Impurity FReference
    LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Combines HPLC separation with two stages of mass analysis. Offers exceptional selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions.Ideal for quantifying trace levels of Impurity F in complex matrices like plasma or pharmaceutical formulations, even in the presence of isomeric impurities. biomedres.usnih.gov
    LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) Provides highly accurate mass measurements (typically <5 ppm error), allowing for the determination of the elemental formula of an impurity without a reference standard.Can be used for the unequivocal identification of Impurity F and for structural elucidation of novel, unknown degradation products of Cimetidine. researchgate.net
    HPTLC (High-Performance Thin-Layer Chromatography) An advanced form of TLC offering better resolution and sensitivity. When coupled with a densitometer, it allows for quantitative analysis.A selective HPTLC-densitometry method was developed for determining Cimetidine in the presence of its sulfoxide (B87167) degradates, demonstrating its utility for separating structurally similar compounds. nih.gov
    PGC (Porous Graphitic Carbon) Chromatography Uses a unique stationary phase that provides different selectivity compared to standard C18 columns, especially for highly polar or structurally similar compounds.An HPLC method using a PGC column achieved successful chromatographic separation of Cimetidine and its main related compounds. researchgate.net

    Computational Studies on Impurity Formation Mechanisms

    Computational chemistry provides powerful in silico tools to investigate the mechanisms of drug degradation and impurity formation, offering insights that can be difficult to obtain through experiments alone. eco-vector.com By modeling the reactants, transition states, and products at a molecular level, researchers can predict the most likely pathways for the formation of impurities like this compound.

    Density Functional Theory (DFT) is a common computational method used to calculate the energetics of reaction pathways. For instance, to understand the formation of Impurity F (2-Cyano-1,3-bis[2-[[(5-methyl-1H-imidazol-4-yl)methyl]-sulfanyl]ethyl] guanidine), one could model the reaction between Cimetidine and its precursors or degradation products. veeprho.comallmpus.com Computational studies can elucidate the key steps, such as the nucleophilic attack or rearrangement, that lead to the final impurity structure.

    Photochemical studies on Cimetidine have shown that it is susceptible to degradation via photooxidation mediated by singlet oxygen, while being resistant to direct photolysis. acs.orgcsbsju.edu Computational models can be used to study the electronic structure of the Cimetidine molecule to understand which functionalities, such as the imidazole (B134444) ring or the thioether linkage, are most susceptible to oxidative attack. acs.org This theoretical approach helps predict the initial steps of degradation that could ultimately lead to the formation of dimeric impurities like Impurity F.

    These in silico approaches are advantageous as they can screen potential degradation pathways rapidly and cost-effectively, guiding experimental work to focus on the most probable mechanisms and degradation products. eco-vector.com

    Computational ApproachDescriptionApplication to Impurity F FormationReference
    Density Functional Theory (DFT) A quantum mechanical method used to calculate the electronic structure of molecules and the energetics of chemical reactions, including activation energies and reaction enthalpies.Can be used to model the step-by-step reaction mechanism for the formation of Impurity F from Cimetidine, identifying the most energetically favorable pathway. researchgate.net
    Molecular Dynamics (MD) Simulation Simulates the physical movements of atoms and molecules over time, providing insight into conformational changes and interactions with solvent or other molecules.Can explore the conformational flexibility of Cimetidine and its intermediates, and how factors like temperature and solvent might influence the reaction course leading to Impurity F. ethernet.edu.et
    Quantitative Structure-Activity Relationship (QSAR) Although typically used for activity, QSAR-like models can be developed to correlate molecular structure with reactivity or degradation propensity.Could be used to predict the likelihood of formation of various potential Cimetidine impurities based on their structural features, helping to prioritize analytical efforts. eco-vector.com

    Q & A

    Q. How can NMR spectroscopy be optimized for characterizing degradation products of this compound?

    • Methodology : Acquire 13C-DEPT spectra in DMSO-d6 to resolve quaternary carbons. Assign peaks using 2D HSQC and HMBC correlations, focusing on the dibenzoannulenol moiety (δ 120–140 ppm for aromatic carbons). For stability testing, use deuterated water to track hydrolysis products over 7 days, with spectral subtraction to eliminate solvent artifacts .

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